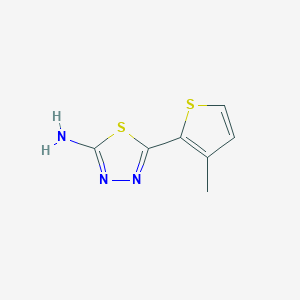

5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both thiophene and thiadiazole rings

Mécanisme D'action

Target of Action

Related compounds have shown anti-inflammatory and antimicrobial properties . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in inflammation and microbial growth.

Mode of Action

This interaction could inhibit the activity of the target proteins or enzymes, leading to a decrease in inflammation or microbial growth .

Biochemical Pathways

Related compounds have been shown to affect inflammation and microbial growth . Therefore, it’s possible that this compound may affect similar pathways, leading to downstream effects such as reduced inflammation or inhibited microbial growth.

Result of Action

Based on the properties of similar compounds, it’s plausible that this compound may reduce inflammation and inhibit microbial growth

Analyse Biochimique

Biochemical Properties

For instance, some thiophene derivatives have been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain. They can also inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin.

Cellular Effects

Studies on similar thiophene derivatives suggest that they may have significant effects on cell function . For example, some thiophene derivatives have been shown to inhibit tumor growth and angiogenesis in Ehrlich ascites carcinoma (EAC) cell mouse model .

Molecular Mechanism

The molecular mechanism of action of 5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine is not well established. Studies on similar compounds suggest that they may exert their effects through inhibition of certain enzymes. For instance, some thiophene derivatives have been shown to inhibit the neuronal voltage-sensitive sodium and L-type calcium channels .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well studied. Studies on similar compounds suggest that they may exhibit significant antinociceptive effects at certain dosages .

Metabolic Pathways

Thiophene derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Studies on similar compounds suggest that they may interact with various transporters or binding proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylthiophene-2-carboxylic acid hydrazide with thiophosgene, followed by cyclization to form the thiadiazole ring . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to improve efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The thiadiazole ring can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Applications De Recherche Scientifique

5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine has been studied for various scientific research applications, including:

Medicinal Chemistry: It has shown potential as an anticonvulsant and antinociceptive agent

Biological Studies: The compound has been evaluated for its activity on voltage-gated sodium and calcium channels, as well as its affinity for the TRPV1 receptor.

Industrial Applications: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione

- 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives

Uniqueness

5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine is unique due to its combined thiophene and thiadiazole rings, which confer distinct electronic properties and biological activities. This dual-ring structure is not commonly found in other similar compounds, making it a valuable scaffold for drug development and other applications.

Activité Biologique

Introduction

5-(3-Methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine, a compound characterized by its thiadiazole ring structure, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₇H₇N₃S₂

- Molecular Weight : 197.28 g/mol

- CAS Number : 299933-32-7

- Density : 1.422 g/cm³ (predicted)

- Boiling Point : Approximately 44.0 °C

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity at concentrations as low as 62.5 µg/mL for certain derivatives .

Anticancer Potential

The compound's structural similarities to other known anticancer agents suggest potential cytostatic properties. Thiadiazole derivatives are known to inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis. This mechanism is crucial for targeting neoplastic diseases effectively .

Case Study: Cytotoxicity Assays

In vitro studies have demonstrated the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. For example, a derivative similar to this compound exhibited significant growth inhibition in HeLa and MCF-7 cells, with IC₅₀ values indicating potent activity .

Anti-inflammatory and Analgesic Effects

Research has also highlighted the anti-inflammatory and analgesic properties of thiadiazole compounds. These effects are attributed to their ability to inhibit pro-inflammatory mediators such as cytokines and prostaglandins. In animal models, compounds containing the thiadiazole moiety have shown reduced paw edema and pain response .

Other Pharmacological Activities

The pharmacological spectrum of this compound extends to:

- Antiviral Activity : Some derivatives exhibit antiviral effects against hepatitis B virus.

- Antidiabetic Properties : The compound shows potential in lowering blood glucose levels in diabetic models.

- Antitubercular Activity : Certain derivatives have demonstrated effectiveness against Mycobacterium tuberculosis.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymatic Activity : Thiadiazoles can inhibit key enzymes involved in metabolic pathways.

- DNA Interaction : The compound may intercalate with DNA or inhibit topoisomerases, disrupting replication in cancer cells.

- Modulation of Receptor Activity : Some derivatives act as antagonists or agonists at specific receptor sites involved in inflammation and pain pathways.

Research Findings Summary

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus, E. coli (MIC = 62.5 µg/mL) |

| Anticancer | Significant growth inhibition in HeLa and MCF-7 cells |

| Anti-inflammatory | Reduced paw edema in animal models |

| Antiviral | Activity against hepatitis B virus |

| Antidiabetic | Lowered blood glucose levels in diabetic models |

| Antitubercular | Effective against Mycobacterium tuberculosis |

Propriétés

IUPAC Name |

5-(3-methylthiophen-2-yl)-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S2/c1-4-2-3-11-5(4)6-9-10-7(8)12-6/h2-3H,1H3,(H2,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIWZELKTDPRIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.